molecular formula C15H12ClFN6O B2833320 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 920420-08-2

1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2833320
CAS No.: 920420-08-2
M. Wt: 346.75
InChI Key: YDTYSKAIVYXJFQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

  • Formation of the Tetrazole Ring:

    • The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.
  • Urea Formation:

    • The urea derivative can be synthesized by reacting 1-(3-fluorophenyl)-1H-tetrazole with an isocyanate derivative. For example, 2-chlorophenyl isocyanate can be used to form the desired urea compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Substitution Reactions:

    • Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
  • Oxidation Reactions:

    • Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
  • Reduction Reactions:

    • Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products:

  • Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
  • Oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
  • Reduction reactions can yield amines or other reduced forms of the compound.

Scientific Research Applications

  • Medicinal Chemistry:

    • This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
  • Materials Science:

    • The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
  • Biological Studies:

    • It can be used in studies to understand its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

  • Enzyme Inhibition:

    • The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
  • Receptor Modulation:

    • It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Pathway Interference:

    • The compound could interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea:

    • Similar structure but with a different position of the fluorine atom on the phenyl ring.
  • 1-(2-Chlorophenyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea:

    • Similar structure but with a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness:

  • The specific combination of a 2-chlorophenyl group, a 3-fluorophenyl group, and a tetrazole ring in 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c16-12-6-1-2-7-13(12)19-15(24)18-9-14-20-21-22-23(14)11-5-3-4-10(17)8-11/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYSKAIVYXJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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